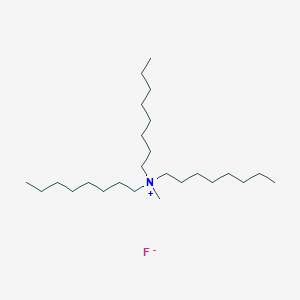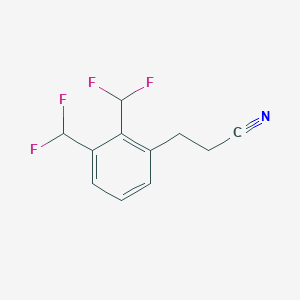![molecular formula C10H15ClN5O8P B14787546 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base and a furodioxaphosphinin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate typically involves multiple steps. The starting material is often 2-amino-6-chloropurine, which undergoes a series of reactions to introduce the furodioxaphosphinin ring. Key steps include nucleophilic substitution and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the purine base
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the purine base .
科学的研究の応用
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Potential therapeutic applications include antiviral and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting processes like DNA replication and transcription. Additionally, the compound may inhibit certain enzymes, disrupting metabolic pathways and leading to its biological effects .
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine: A simpler purine derivative with similar chemical properties.
Clofarabine: A purine nucleoside analogue with anticancer activity
Uniqueness
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate is unique due to its complex structure, which combines a purine base with a furodioxaphosphinin ring.
特性
分子式 |
C10H15ClN5O8P |
|---|---|
分子量 |
399.68 g/mol |
IUPAC名 |
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate |
InChI |
InChI=1S/C10H11ClN5O6P.2H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);2*1H2 |
InChIキー |
QGMWAUDFTHSHLD-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)



![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)


![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)




